[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Overview
Description
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C16H20O9 and its molecular weight is 356.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-O-Feruloyl-D-glucose are carbohydrate esterases , a group of enzymes that release acyl or alkyl groups attached by ester linkage to carbohydrates . These enzymes are widely distributed in animals, plants, and microorganisms .
Mode of Action
6-O-Feruloyl-D-glucose interacts with its targets, the carbohydrate esterases, through a process known as hydrolysis . This compound, being a feruloyl ester , is a substrate for feruloyl esterases, which catalyze the hydrolysis of the ester bond, yielding ferulate and a polysaccharide .
Biochemical Pathways
The action of 6-O-Feruloyl-D-glucose primarily affects the degradation of polysaccharides . The hydrolysis of the ester bond in 6-O-Feruloyl-D-glucose by feruloyl esterases releases ferulate and a polysaccharide . This process plays a crucial role in the degradation of hemicellulose in the plant cell wall .
Pharmacokinetics
It’s known that phenylethanoid glycosides, a class of compounds to which 6-o-feruloyl-d-glucose belongs, are water-soluble . This property could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The hydrolysis of 6-O-Feruloyl-D-glucose by feruloyl esterases results in the release of ferulate and a polysaccharide . This process contributes to the degradation of hemicellulose in the plant cell wall , which could have implications in various industries, including agriculture, biofuel production, and paper production .
Action Environment
The action of 6-O-Feruloyl-D-glucose can be influenced by various environmental factors. For instance, the activity of feruloyl esterases, the enzymes that interact with 6-O-Feruloyl-D-glucose, can vary depending on the pH . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
“6-O-Feruloyl-D-glucose, Min. 98%” interacts with various enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of phenolic compounds in plants, which are secondary metabolites with diverse biological activities . The compound is a substrate for glucosyltransferases, enzymes that catalyze the transfer of a glucose moiety to other molecules .
Cellular Effects
The cellular effects of “6-O-Feruloyl-D-glucose, Min. 98%” are not fully understood due to limited research. It is known that phenolic compounds, including feruloyl-glucose derivatives, can influence cell function. They can modulate cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “6-O-Feruloyl-D-glucose, Min. 98%” involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially influencing their activity. For instance, it can act as a substrate for glucosyltransferases, leading to the formation of glycosylated compounds .
Temporal Effects in Laboratory Settings
The temporal effects of “6-O-Feruloyl-D-glucose, MinIt is known that phenolic compounds can have long-term effects on cellular function .
Metabolic Pathways
“6-O-Feruloyl-D-glucose, Min. 98%” is involved in the phenylpropanoid pathway, a metabolic pathway in plants that produces a wide variety of secondary metabolites, including phenolic compounds . It is a product of the reaction between ferulic acid and glucose, catalyzed by glucosyltransferases .
Transport and Distribution
The transport and distribution of “6-O-Feruloyl-D-glucose, MinGlucose derivatives are generally transported across cell membranes by glucose transporters .
Subcellular Localization
The subcellular localization of “6-O-Feruloyl-D-glucose, MinGlucose and its derivatives can be found in various subcellular compartments, depending on their roles in cellular metabolism .
Properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)17)3-5-12(18)24-7-11-13(19)14(20)15(21)16(22)25-11/h2-6,11,13-17,19-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNFIOGAAUPIPC-ZSJFXSENSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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